molecular formula C8H6N2OS B107003 Benzo[d]isothiazole-3-carboxamide CAS No. 16807-21-9

Benzo[d]isothiazole-3-carboxamide

Cat. No. B107003
CAS RN: 16807-21-9
M. Wt: 178.21 g/mol
InChI Key: BAKAGHXBJJLTDB-UHFFFAOYSA-N
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Patent
US08288435B2

Procedure details

A solution of benzo[d]isothiazole-3-carboxylic acid amide (5.05 mmol) in MeOH (100 mL) is treated with an aqueous NaOH solution (10 M, 10.0 mL) and heated to reflux for 16 h. The mixture is cooled to RT, concentrated in vacuo, made acidic by addition of hydrochloric acid (pH<2) and kept for 2 h at 0° C. The obtained precipitate is filtered off and dried in vacuo to give the desired product which is used without further purification. LC-MS: tR=0.73 min; [M+H]+=180.0.
Quantity
5.05 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[C:3]([C:10](N)=[O:11])=[N:2]1.[OH-:13].[Na+]>CO>[S:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[C:3]([C:10]([OH:11])=[O:13])=[N:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
5.05 mmol
Type
reactant
Smiles
S1N=C(C2=C1C=CC=C2)C(=O)N
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 16 h
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
made acidic by addition of hydrochloric acid (pH<2)
FILTRATION
Type
FILTRATION
Details
The obtained precipitate is filtered off
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
S1N=C(C2=C1C=CC=C2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.